molecular formula C15H17BrMgO B6360480 (2-(N-Pentyloxy)naphthalen-1-yl)magnesium bromide CAS No. 66277-54-1

(2-(N-Pentyloxy)naphthalen-1-yl)magnesium bromide

Cat. No.: B6360480
CAS No.: 66277-54-1
M. Wt: 317.50 g/mol
InChI Key: AOTBXLOMBBMREF-UHFFFAOYSA-M
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Description

(2-(N-Pentyloxy)naphthalen-1-yl)magnesium bromide: is an organomagnesium compound, commonly known as a Grignard reagent. It is used in organic synthesis for forming carbon-carbon bonds. The compound has the molecular formula C15H17BrMgO and a molecular weight of 317.5077 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (2-(N-Pentyloxy)naphthalen-1-yl)magnesium bromide typically involves the reaction of 2-(N-Pentyloxy)naphthalene with magnesium in the presence of a bromine source. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent purity, and reaction time to prevent side reactions and degradation of the product .

Chemical Reactions Analysis

Types of Reactions: (2-(N-Pentyloxy)naphthalen-1-yl)magnesium bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds.

    Coupling Reactions: Forms carbon-carbon bonds with organic halides.

Common Reagents and Conditions:

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Halides: Organic halides such as alkyl bromides or chlorides.

    Solvents: Anhydrous THF or 2-MeTHF are typically used.

Major Products:

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used in the formation of complex organic molecules through carbon-carbon bond formation.

    Catalysis: Acts as a catalyst in certain organic reactions.

Biology and Medicine:

    Drug Development: Used in the synthesis of pharmaceutical intermediates.

    Biochemical Research: Helps in the study of biochemical pathways involving magnesium ions.

Industry:

Mechanism of Action

The mechanism of action of (2-(N-Pentyloxy)naphthalen-1-yl)magnesium bromide involves the formation of a carbon-magnesium bond . This bond is highly reactive and acts as a nucleophile, attacking electrophilic centers in other molecules. The compound can form new carbon-carbon bonds, making it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

  • Phenylmagnesium Bromide
  • Ethylmagnesium Bromide
  • Butylmagnesium Bromide

Comparison:

Properties

IUPAC Name

magnesium;2-pentoxy-1H-naphthalen-1-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17O.BrH.Mg/c1-2-3-6-11-16-15-10-9-13-7-4-5-8-14(13)12-15;;/h4-5,7-10H,2-3,6,11H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTBXLOMBBMREF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=[C-]C2=CC=CC=C2C=C1.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrMgO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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